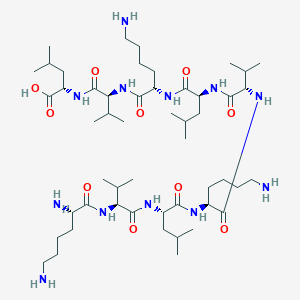

H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH ist ein synthetisches Peptid, das aus einer sich wiederholenden Sequenz von Lysin-, Valin- und Leucin-Aminosäuren besteht. Peptide wie dieses werden oft auf ihre potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen untersucht, darunter Medizin und Biotechnologie.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von This compound erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kupplung: Jede Aminosäure wird aktiviert und an das Harz-gebundene Peptid gekoppelt.

Entschützung: Temporäre Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kupplungsschritt zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von Peptiden wie This compound unter Verwendung automatischer Peptidsynthesizer hochskaliert werden. Diese Maschinen rationalisieren den SPPS-Prozess und ermöglichen die effiziente und hochdurchsatzfähige Produktion von Peptiden.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die Seitenketten von Aminosäuren wie Lysin modifizieren.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere funktionelle Gruppen substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Ameisensäure.

Reduktionsmittel: Dithiothreitol (DTT), β-Mercaptoethanol.

Substitutionsreagenzien: Verschiedene chemische Reagenzien, abhängig von der gewünschten Modifikation.

Hauptprodukte

Die Produkte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von Lysinresten zur Bildung von Aldehyden oder Carbonsäuren führen.

Wissenschaftliche Forschungsanwendungen

This compound: hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken.

Biologie: Untersucht hinsichtlich seiner Rolle bei Zellanhaftung, Signalgebung und Protein-Protein-Interaktionen.

Medizin: Potenzielle therapeutische Anwendungen, einschließlich Wirkstoffabgabe und als Gerüst für das Tissue Engineering.

Industrie: Verwendung bei der Entwicklung von Biomaterialien und als Bestandteil in verschiedenen biotechnologischen Prozessen.

Wirkmechanismus

Der Mechanismus, durch den This compound seine Wirkungen ausübt, beinhaltet Interaktionen mit spezifischen molekularen Zielstrukturen und Signalwegen. Zum Beispiel kann es mit Zelloberflächenrezeptoren interagieren und so Zellsignalwege wie die MAPK/ERK- und PI3K/Akt-Signalwege beeinflussen . Diese Interaktionen können zu verschiedenen zellulären Reaktionen führen, einschließlich Proliferation, Differenzierung und Migration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides.

Analyse Chemischer Reaktionen

Types of Reactions

H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH: can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like lysine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Various chemical reagents depending on the desired modification.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of aldehydes or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH: has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cell adhesion, signaling, and protein interactions.

Medicine: Potential therapeutic applications, including drug delivery and as a scaffold for tissue engineering.

Industry: Utilized in the development of biomaterials and as a component in various biotechnological processes.

Wirkmechanismus

The mechanism by which H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with cell surface receptors, influencing cell signaling pathways such as the MAPK/ERK and PI3K/Akt pathways . These interactions can lead to various cellular responses, including proliferation, differentiation, and migration.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

H-Ile-Lys-Val-Ala-Val-OH: Ein weiteres Peptid mit einer ähnlichen Sequenz, aber unterschiedlicher Aminosäurezusammensetzung.

H-Leu-Val-OH: Ein kürzeres Peptid mit einer einfacheren Struktur.

Einzigartigkeit

H-Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-OH: ist aufgrund seiner sich wiederholenden Sequenz von Lysin, Valin und Leucin einzigartig, was ihm möglicherweise spezifische strukturelle und funktionelle Eigenschaften verleiht. Diese repetitive Struktur kann seine Interaktionen mit biologischen Molekülen und seine Stabilität in verschiedenen Umgebungen beeinflussen.

Eigenschaften

CAS-Nummer |

678998-85-1 |

|---|---|

Molekularformel |

C51H98N12O10 |

Molekulargewicht |

1039.4 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C51H98N12O10/c1-28(2)25-37(58-48(69)40(31(7)8)61-43(64)34(55)19-13-16-22-52)46(67)56-35(20-14-17-23-53)44(65)62-41(32(9)10)49(70)59-38(26-29(3)4)47(68)57-36(21-15-18-24-54)45(66)63-42(33(11)12)50(71)60-39(51(72)73)27-30(5)6/h28-42H,13-27,52-55H2,1-12H3,(H,56,67)(H,57,68)(H,58,69)(H,59,70)(H,60,71)(H,61,64)(H,62,65)(H,63,66)(H,72,73)/t34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |

InChI-Schlüssel |

BPAZMICCAJUBHC-UTALAWHWSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12527848.png)

![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)

![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)

![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)

![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)

![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)